3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid
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Overview
Description
3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C15H11Cl2NO4 It is a derivative of benzoic acid and contains both dichlorophenoxy and acetylamino functional groups
Mechanism of Action
Target of Action
A structurally similar compound, 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid, has been reported to interact with theGenome polyprotein of Hepatitis C virus subtype 1b .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the target’s function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 3-aminobenzoic acid. The process can be summarized as follows:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate.
Acylation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorophenoxy group can be substituted by other nucleophiles.
Hydrolysis: The ester bond in the acetylamino group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Acids and Bases: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: These reactions may involve agents like potassium permanganate or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields 2,4-dichlorophenoxyacetic acid and 3-aminobenzoic acid.
Scientific Research Applications
3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of dichlorophenoxy derivatives on biological systems.
Industry: It is used in the production of herbicides and plant growth regulators.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide and plant growth regulator.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with similar properties but different toxicity profiles.
2-methyl-4-chlorophenoxyacetic acid: Known for its use as a selective herbicide.
Uniqueness
3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is unique due to its combined functional groups, which confer distinct chemical and biological properties
Biological Activity
3-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid, also known as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is a compound of significant interest in pharmacology and toxicology due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorophenoxy group attached to an acetylamino group on a benzoic acid backbone. This configuration contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to inhibit certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism. The dichlorophenoxy group plays a crucial role in binding to the active sites of these enzymes, effectively blocking their activity .
Enzyme Inhibition
Research indicates that exposure to 2,4-Dichlorophenoxyacetic acid can disrupt glucose metabolism in liver cells (HepG2), leading to increased extracellular glucose consumption and glycogen accumulation. This disruption is mediated by the peroxisome proliferator-activated receptor beta (PPARβ), which is upregulated upon exposure to the compound .
Biological Effects
The biological effects of this compound can be categorized into several key areas:
- Toxicity : As a derivative of 2,4-D, it shares similar toxicological profiles. Reports indicate severe toxicity following ingestion, with symptoms affecting multiple organ systems including the heart, lungs, and gastrointestinal tract .
- Metabolic Disruption : Studies have shown that this compound can induce significant metabolic changes in HepG2 cells. The upregulation of gluconeogenesis-related genes such as FoxO1 and CREB suggests a potential mechanism for metabolic dysregulation .
- Potential Therapeutic Applications : While primarily known for its herbicidal properties, derivatives like this compound may have potential applications in treating metabolic disorders due to their effects on glucose metabolism.
Case Studies
Several case studies highlight the biological activity and toxicity associated with compounds related to this compound:
- Severe Poisoning Incident : A case reported in Ethiopia involved a young female who ingested 2,4-D leading to severe poisoning symptoms. Despite intensive care efforts, she succumbed due to multi-organ failure attributed to the toxic effects of the herbicide .
- Metabolic Studies : Experimental studies have demonstrated that exposure to 2,4-D affects glucose metabolism in HepG2 cells significantly. The findings suggest that this compound may alter insulin signaling pathways and influence metabolic homeostasis .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
This compound | Inhibits enzymes involved in glucose metabolism | Disrupts metabolic pathways |
2,4-Dichlorophenoxyacetic Acid (2,4-D) | Herbicide; inhibits plant growth | Toxicity in humans and animals |
4-Aminobenzoic Acid | Precursor for folate synthesis | Antioxidant properties |
Properties
IUPAC Name |
3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-10-4-5-13(12(17)7-10)22-8-14(19)18-11-3-1-2-9(6-11)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHWGJDNWCGWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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